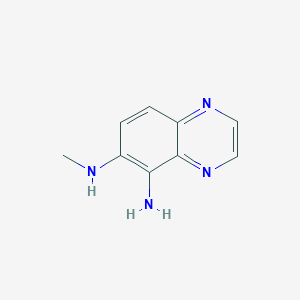

N6-methylquinoxaline-5,6-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-N-methylquinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWREIEORYBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=NC=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N6-methylquinoxaline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, N6-methylquinoxaline-5,6-diamine is a molecule of interest for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and known biological context.

Chemical Properties and Data

This compound, also known as 5-amino-6-(methylamino)quinoxaline, is a substituted quinoxaline with the molecular formula C₉H₁₀N₄. Its chemical structure features a quinoxaline core with an amino group at the 5-position and a methylamino group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Melting Point | >182°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| Appearance | Brown Solid |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors. The general strategy encompasses the synthesis of an intermediate, 5-amino-6-nitroquinoxaline, followed by reduction of the nitro group to form the diamine, and subsequent selective N-methylation.

Step 1: Synthesis of 5-Amino-6-nitroquinoxaline

A common method for the synthesis of 5-amino-6-nitroquinoxaline involves the reaction of 6-nitroquinoxaline with hydroxylamine in an alkaline medium.[1]

Experimental Protocol:

-

Dissolve 6-nitroquinoxaline in a suitable alkaline solution.

-

Add hydroxylamine to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature and monitored for completion.

-

Upon completion, the product, 5-amino-6-nitroquinoxaline, is isolated and purified.

Step 2: Reduction of 5-Amino-6-nitroquinoxaline to Quinoxaline-5,6-diamine

The reduction of the nitro group in 5-amino-6-nitroquinoxaline to an amino group yields quinoxaline-5,6-diamine. A standard method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 5-amino-6-nitroquinoxaline in a suitable solvent such as methanol.

-

Add a catalyst, typically 10% palladium on carbon.

-

Stir the reaction mixture under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.

-

Filter the catalyst and evaporate the solvent to obtain quinoxaline-5,6-diamine.

Step 3: Selective Mono-N-methylation of Quinoxaline-5,6-diamine

The final step is the selective methylation of one of the amino groups of quinoxaline-5,6-diamine. Achieving mono-methylation over di-methylation can be challenging and often requires specific reagents and reaction conditions.

Experimental Protocol (General Approach):

-

Dissolve quinoxaline-5,6-diamine in an appropriate solvent.

-

Use a methylating agent such as methyl iodide, dimethyl sulfate, or a greener alternative like dimethyl carbonate.

-

The reaction may require a base to facilitate the methylation.

-

Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-methylated product.

-

The final product, this compound, is then purified using techniques like column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the proposed structure, the expected spectral characteristics would be:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoxaline ring, as well as distinct signals for the protons of the amino and methylamino groups. The methyl group would appear as a singlet.

-

¹³C NMR: Resonances for the carbon atoms of the quinoxaline core and the methyl group.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the quinoxaline ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of quinoxaline derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] N-alkylated quinoxaline derivatives, in particular, have been investigated for their potential as therapeutic agents.

Given the structural similarity to other biologically active quinoxalines, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.

Further research would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound. Potential areas of investigation could include its activity as a kinase inhibitor, its ability to intercalate with DNA, or its interaction with other key cellular enzymes.

Conclusion

This compound is a quinoxaline derivative with potential for further investigation in the field of drug discovery. This guide has outlined its core chemical properties, a plausible synthetic route, and the general landscape of the biological activities associated with this class of compounds. The lack of detailed, publicly available experimental and biological data highlights the opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of N6-methylquinoxaline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methylquinoxaline-5,6-diamine is a heterocyclic amine of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available data on the compound and its close analogs. Due to the limited publicly available experimental data for this compound, this document also includes information on the parent compound, quinoxaline-5,6-diamine, and related methylated quinoxalines to provide a comparative context. This guide also outlines general experimental protocols for the synthesis and characterization of such compounds and discusses the potential biological significance of the quinoxaline scaffold.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 888037-23-8. It is characterized as a dark brown solid under standard conditions.[1] The introduction of a methyl group to the diamine structure is expected to influence its physical properties, such as melting point, boiling point, and solubility, when compared to its parent compound, quinoxaline-5,6-diamine.

Table 1: Core Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 888037-23-8 | [1] |

| Molecular Formula | C9H10N4 | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Dark Brown Solid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Table 2: Comparative Physicochemical Data of Related Quinoxaline Compounds

| Property | Quinoxaline-5,6-diamine | 5-Methylquinoxaline | 6-Methylquinoxaline |

| CAS Number | 57436-95-0[2][3] | 13708-12-8[4] | 6344-72-5[5][6] |

| Molecular Formula | C8H8N4[2] | C9H8N2[4] | C9H8N2 |

| Molecular Weight | 160.18 g/mol [2] | 144.17 g/mol [4] | 144.18 g/mol |

| Melting Point | Not available | 20-21 °C[4] | Not available |

| Boiling Point | Not available | Not available | 244-248 °C[5] |

| Solubility | Soluble in DMSO[7] | Freely soluble in water, organic solvents, and oils[4] | Soluble in alcohol; 3053 mg/L in water (estimated)[5] |

| pKa (Predicted) | Not available | 1.40 ± 0.30[8] | Not available |

Note: The data for 5-methylquinoxaline and 6-methylquinoxaline are provided for comparative purposes and represent isomers, not diamine derivatives.

Spectroscopic Data

For quinoxaline-5,6-diamine (CAS 57436-95-0):

-

¹H NMR and ¹³C NMR: Spectral data are available, though specific peak assignments are not detailed in the provided search results.[2]

-

IR Spectra: FTIR spectra obtained via KBr wafer are also available for the parent diamine.[2]

Researchers synthesizing this compound would be expected to characterize the compound using these standard spectroscopic techniques. The ¹H NMR spectrum would be expected to show an additional signal in the aliphatic region corresponding to the N-methyl group, and the integration of the aromatic and amine protons would be consistent with the structure. The ¹³C NMR would show an additional carbon signal for the methyl group. Mass spectrometry would be crucial to confirm the molecular weight of 174.20 g/mol .

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of other quinoxaline derivatives. Quinoxalines are typically synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.

A plausible synthetic route for this compound could involve the reaction of a suitably substituted benzene derivative. A general workflow for such a synthesis and subsequent analysis is depicted below.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported in the available literature. However, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of activities, including anticancer, antibacterial, and antiviral properties.[9][10]

Quinoxaline 1,4-dioxides, for instance, are known for their antibacterial and antitumoral activities.[10] The mechanism of action for some of these compounds involves the modulation of hypoxia-inducible factor-1alpha (HIF-1α), which is a key regulator in tumor progression and angiogenesis.

Given the lack of specific data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of related compounds, a hypothetical involvement in pathways related to cell proliferation and survival is plausible.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]

- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]

- 6. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methylquinoxaline|lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-methylquinoxaline-5,6-diamine and its Parent Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoxaline-5,6-diamine and its N-methylated Derivative

Quinoxaline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on N6-methylquinoxaline-5,6-diamine and its immediate precursor, quinoxaline-5,6-diamine.

1.1. Quinoxaline-5,6-diamine

This compound serves as a foundational structure for the synthesis of more complex molecules.

1.2. This compound

This is the N-methylated derivative of quinoxaline-5,6-diamine. The "N6" designation indicates that the methyl group is attached to the nitrogen of the amino group at position 6 of the quinoxaline ring.

-

Proposed Chemical Structure:

-

CAS Number: Not definitively assigned. A supplier-specific identifier has been noted (BD551283888037-23-8)[1].

-

Molecular Formula: C₉H₁₀N₄

-

Molecular Weight: 174.20 g/mol

Physicochemical Properties

Quantitative data for this compound is not available. The table below summarizes the properties of the parent compound and related structures.

| Property | Quinoxaline-5,6-diamine | 6-methylquinoxaline | 5-methylquinoxaline |

| CAS Number | 57436-95-0 | 6344-72-5[3][4] | 13708-12-8[5][6] |

| Molecular Formula | C₈H₈N₄ | C₉H₈N₂[3] | C₉H₈N₂[5] |

| Molecular Weight | 160.18 g/mol | 144.17 g/mol [3] | 144.18 g/mol |

| Boiling Point (°C) | Not available | 244-248 at 760 mmHg[3] | 244.82 at 760 mmHg (est.)[5] |

| Melting Point (°C) | Not available | Not available | 20-21 |

| logP (o/w) | 0.6 (computed)[2] | 1.872 (est.)[3] | 2.04[5] |

Experimental Protocols

3.1. Proposed Synthesis of this compound

A potential synthetic route to this compound involves the selective N-methylation of quinoxaline-5,6-diamine. A common method for such a transformation is reductive amination.

Objective: To synthesize this compound from quinoxaline-5,6-diamine.

Reaction Scheme:

Materials:

-

Quinoxaline-5,6-diamine

-

Formaldehyde (37% in water)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve quinoxaline-5,6-diamine (1 equivalent) in the chosen solvent (DCM or DCE).

-

Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the Schiff base intermediate.

-

Add the reducing agent (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate this compound.

3.2. General Synthesis of Quinoxaline Derivatives

A widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Objective: To synthesize a quinoxaline derivative.

Reaction Scheme:

Materials:

-

Substituted o-phenylenediamine

-

Substituted 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid

-

Catalyst (optional, e.g., a mild acid)

Procedure:

-

Dissolve the o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Heat the reaction mixture to reflux for a specified time (e.g., 2-4 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Logical Relationships and Workflows

4.1. Synthetic Pathway to this compound

Caption: Proposed synthetic route to this compound.

4.2. General Experimental Workflow for Synthesis and Characterization

Caption: Standard workflow for synthesis and characterization of organic compounds.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of activities, including:

-

Anticancer: Some derivatives act as topoisomerase inhibitors or kinase inhibitors.

-

Antimicrobial: Effective against various bacterial and fungal strains.

-

Antiviral: Activity against viruses such as HIV and influenza.

-

CNS Activity: Some derivatives show potential as anxiolytics or anticonvulsants.

The introduction of an N-methyl group and the presence of two amino groups on the quinoxaline ring of this compound make it an interesting candidate for screening in various biological assays, particularly in the context of drug discovery. The amino groups provide sites for further functionalization to create a library of related compounds for structure-activity relationship (SAR) studies.

References

- 1. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]

- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]

- 4. 6-Methylquinoxaline | 6344-72-5 [chemicalbook.com]

- 5. 5 and 6-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]

- 6. 5 and 6-methyl quinoxaline [flavscents.com]

An In-depth Technical Guide to N6-methylquinoxaline-5,6-diamine

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of N6-methylquinoxaline-5,6-diamine, a derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These values are calculated based on the structure of the parent compound, quinoxaline-5,6-diamine, with the addition of a methyl group at the N6 position.

| Property | Value |

| Chemical Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.21 g/mol |

| Parent Compound | Quinoxaline-5,6-diamine |

| Parent CAS Number | 57436-95-0[1][2] |

| Parent Formula | C₈H₈N₄[1][2] |

| Parent Molecular Weight | 160.18 g/mol [1][2] |

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve a multi-step process, beginning with a suitable nitrated aniline, followed by methylation, reduction, and subsequent cyclization.

Hypothetical Synthesis Workflow:

A potential synthetic workflow for this compound.

Detailed Experimental Steps (Hypothetical):

-

Protection: Start with 1,2-diamino-4-nitrobenzene. One of the amino groups would be selectively protected, for instance, by acetylation, to prevent it from reacting in the subsequent methylation step.

-

N-methylation: The unprotected amino group would then be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

-

Deprotection: The protecting group would be removed to restore the free amino group.

-

Reduction: The nitro group would be reduced to an amino group, for example, through catalytic hydrogenation, to yield a 1,2,4-triaminobenzene derivative.

-

Cyclization: The resulting triamine would be reacted with glyoxal in a condensation reaction to form the quinoxaline ring, yielding the final product, this compound.

This proposed pathway is based on common organic synthesis techniques used for producing substituted quinoxalines.[3][4]

Potential Biological Significance and Signaling Pathways

The quinoxaline scaffold is a prominent feature in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral activities.[5][6] Quinoxaline derivatives are known to act as kinase inhibitors, which are crucial in regulating cell signaling pathways.[3]

Given the structural similarity to other biologically active quinoxalines, this compound and its derivatives could potentially interact with various cellular targets. The diamino substitution pattern, in particular, suggests the possibility of these compounds acting as intercalating agents with DNA or as inhibitors of enzymes that recognize di-amino-substituted aromatic systems.

Potential Signaling Pathway Involvement:

Hypothesized signaling pathway modulation by this compound.

The diagram above illustrates a hypothetical mechanism where this compound could act as a kinase inhibitor. By inhibiting a kinase cascade, it could modulate cell cycle regulation, potentially leading to the induction of apoptosis in cancer cells. This is a common mechanism of action for many quinoxaline-based anticancer agents.[3] Further research and experimental validation are necessary to confirm the specific biological activities and mechanisms of action for this particular compound.

References

- 1. 57436-95-0|Quinoxaline-5,6-diamine|BLD Pharm [bldpharm.com]

- 2. 5,6-Quinoxalinediamine | C8H8N4 | CID 846094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of N6-methylquinoxaline-5,6-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of N6-methylquinoxaline-5,6-diamine and related quinoxaline derivatives. Due to the limited publicly available quantitative solubility data for this specific compound, this guide focuses on established methodologies for solubility determination, factors influencing the solubility of heterocyclic compounds, and predictive insights based on analogous structures. Detailed experimental protocols are provided to enable researchers to perform robust solubility assessments.

Introduction to this compound and Solubility in Drug Discovery

This compound is a substituted heterocyclic compound belonging to the quinoxaline class. Quinoxalines are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including potential as antimicrobial and anticancer agents. The physicochemical properties of any drug candidate are critical to its development, and solubility is a paramount parameter.

Aqueous solubility is a key determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Low aqueous solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant challenges in formulation development.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are essential from the early stages of drug discovery, including lead identification and optimization, through to preclinical development.[1][4]

Predicted and Observed Solubility of Quinoxaline Derivatives

Specific quantitative solubility data for this compound is not extensively reported in public literature. However, insights can be drawn from structurally related compounds.

A related compound, N6,3-Dimethylquinoxaline-5,6-diamine , is reported to be soluble in polar organic solvents like methanol and ethanol, with lower solubility in non-polar solvents.[5] This suggests that this compound, with its polar diamine functionalities capable of hydrogen bonding, is likely to exhibit preferential solubility in polar solvents. The presence of the quinoxaline core, a fused aromatic system, contributes to its lipophilicity.[5]

Table 1: Predicted Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Amine groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can solvate the molecule effectively. DMSO is a common universal solvent for initial stock solutions in drug discovery.[1][6] |

| Non-Polar | Hexane, Toluene | Low | The polar nature of the diamine moiety limits solubility in non-polar environments. |

| Aqueous Buffers | PBS (pH 7.4) | pH-Dependent | As a weak base, solubility is expected to be higher at lower pH values where the amine groups are protonated.[2] |

Methodologies for Experimental Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[1][4] The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays used for lead optimization and pre-formulation.[1][3]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[1][6] This method is fast and requires minimal compound, making it ideal for high-throughput screening (HTS) in early discovery.[3]

Experimental Protocol: Turbidimetric (Nephelometric) Method

-

Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation and Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) with agitation to allow for precipitation of the compound.

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to controls. This value is often reported as the Log S.[2]

Thermodynamic solubility is the true equilibrium concentration of a solute in a saturated solution. This "shake-flask" method is considered the gold standard, providing a more accurate measure essential for later-stage development.[3][4]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid, crystalline this compound to a series of vials containing different solvents or aqueous buffers. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated.[4][7]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.

Table 2: Comparison of Solubility Assay Methods

| Parameter | Kinetic Solubility (Turbidimetry) | Thermodynamic Solubility (Shake-Flask) |

| Principle | Measures precipitation from a supersaturated solution.[1] | Measures concentration in a saturated solution at equilibrium.[4] |

| Throughput | High | Low to Medium |

| Compound Required | Low (µg) | High (mg) |

| Time | Fast (1-2 hours) | Slow (24-72 hours)[7] |

| Application Stage | Early Discovery, High-Throughput Screening[3] | Lead Optimization, Pre-formulation[3][6] |

| Result | Apparent solubility, useful for ranking compounds. | True equilibrium solubility, required for formulation. |

Visualized Workflows and Concepts

Visual diagrams help clarify complex processes and relationships critical to understanding solubility.

Caption: A typical workflow for assessing compound solubility during drug discovery.

Caption: Factors influencing the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a systematic approach based on established principles and experimental protocols can provide the necessary insights for research and development. The compound is predicted to have higher solubility in polar organic solvents and pH-dependent solubility in aqueous media. For definitive data, researchers should employ the standardized kinetic and thermodynamic assays detailed in this guide. Accurate solubility profiling is an indispensable step in advancing promising compounds like this compound through the drug discovery pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. Buy N6,3-Dimethylquinoxaline-5,6-diamine (EVT-364906) | 92116-67-1 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize N-methylated quinoxaline diamines, with a specific focus on the hypothetical compound N6-methylquinoxaline-5,6-diamine. While direct experimental data for this specific molecule is not publicly available, this document serves as a robust framework for its characterization. It outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in standardized tabular formats. Furthermore, it details the typical experimental protocols required to obtain such data and includes a generalized workflow for the synthesis and characterization of novel quinoxaline derivatives. This guide is intended to be an essential resource for researchers in medicinal chemistry and drug development engaged in the synthesis and analysis of new chemical entities.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of substituents, such as methyl and amino groups, can significantly modulate their biological activity, solubility, and metabolic stability. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.

This guide focuses on the analytical techniques required to characterize this compound, a novel derivative. The following sections will detail the expected spectroscopic data and the methodologies to acquire them.

Spectroscopic Data (Hypothetical)

While specific data for this compound is not available, the following tables represent the expected format and types of values based on the analysis of structurally related compounds.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~ 8.5 - 8.7 | d | 1H | ~ 2.0 | H-2 or H-3 |

| ~ 8.5 - 8.7 | d | 1H | ~ 2.0 | H-3 or H-2 |

| ~ 7.5 - 7.7 | d | 1H | ~ 8.0 | H-8 |

| ~ 7.0 - 7.2 | d | 1H | ~ 8.0 | H-7 |

| ~ 5.0 - 5.5 | br s | 2H | - | -NH₂ (at C-5) |

| ~ 4.8 - 5.2 | br s | 1H | - | -NH- (at C-6) |

| ~ 3.0 | s | 3H | - | -CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-2 or C-3 |

| ~ 150 - 155 | C-3 or C-2 |

| ~ 145 - 150 | C-5a or C-8a |

| ~ 145 - 150 | C-8a or C-5a |

| ~ 140 - 145 | C-5 |

| ~ 135 - 140 | C-6 |

| ~ 125 - 130 | C-8 |

| ~ 115 - 120 | C-7 |

| ~ 30 | -CH₃ |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine) |

| 3350 - 3250 | Medium | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1580 | Strong | C=N stretch (quinoxaline ring) |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1250 | Strong | C-N stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-NH₂]+ | Loss of an amino group |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

¹H NMR Acquisition:

-

A standard proton experiment is run at room temperature.

-

The spectral width is typically set to -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set appropriately (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

The spectral width is typically set to 0 to 200 ppm.

-

A larger number of scans is required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

The relaxation delay may need to be longer (e.g., 2-5 seconds).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

-

Sample Preparation (for ESI): The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Acquisition (ESI):

-

The solution is infused into the ESI source.

-

The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺.

-

The mass range is set to scan for the expected molecular weight.

-

For fragmentation data (MS/MS), the parent ion is selected and subjected to collision-induced dissociation (CID).

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Visualization

The characterization of a novel compound like this compound is a systematic process. The following diagram illustrates a typical workflow from synthesis to final characterization.

An In-depth Technical Guide to the Synthesis of N6-methylquinoxaline-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive exploration of a proposed synthetic pathway for N6-methylquinoxaline-5,6-diamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a feasible multi-step approach based on established chemical principles. The document includes detailed experimental protocols, tabulated quantitative data for key intermediates, and logical diagrams to illustrate the synthetic workflow.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be strategically approached in three main stages, starting from the commercially available 2-nitroaniline. The pathway involves:

-

N-methylation of 2-nitroaniline to produce the intermediate N-methyl-2-nitroaniline.

-

Nitration of N-methyl-2-nitroaniline to yield N-methyl-2,4-dinitroaniline.

-

Selective reduction of the 2-nitro group to afford the key precursor, N1-methyl-4-nitrobenzene-1,2-diamine.

-

Reduction of the remaining nitro group to form N1-methylbenzene-1,2,4-triamine.

-

Cyclocondensation with glyoxal to yield the final product, this compound.

This pathway is depicted in the logical workflow diagram below.

Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant and wide-ranging biological activities. The versatility of the quinoxaline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the inhibition of key protein kinases crucial for cancer cell proliferation, survival, and angiogenesis.

A significant number of quinoxaline-based compounds act as selective ATP-competitive inhibitors of various kinases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others, which are often dysregulated in cancer. By blocking the signaling pathways mediated by these kinases, quinoxaline derivatives can effectively halt tumor growth and progression.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | [1] |

| HepG2 (Liver) | 1.52 | [1] | |

| HCT-116 (Colon) | 2.91 | [1] | |

| Compound 13 | MCF-7 (Breast) | 0.95 | [1] |

| HepG2 (Liver) | 1.76 | [1] | |

| HCT-116 (Colon) | 2.84 | [1] | |

| Compound 4a | MCF-7 (Breast) | 3.21 | [1] |

| HepG2 (Liver) | 4.11 | [1] | |

| HCT-116 (Colon) | 4.54 | [1] | |

| Compound 5 | MCF-7 (Breast) | 3.87 | [1] |

| HepG2 (Liver) | 4.32 | [1] | |

| HCT-116 (Colon) | 4.48 | [1] | |

| Compound XVa | HCT-116 (Colon) | 4.4 | [2] |

| MCF-7 (Breast) | 5.3 | [2] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes and the disruption of microbial DNA synthesis.

Quantitative Antimicrobial Data

The table below presents the antimicrobial efficacy of representative quinoxaline derivatives, indicated by their Minimum Inhibitory Concentration (MIC) values.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | |

| Compound 25 | Staphylococcus aureus | < 3.91 | |

| Compound 31 | Staphylococcus aureus | 0.98 | |

| Compound 32 | Staphylococcus aureus | 1.95 | |

| N-05 | Nocardia brasiliensis | < 1 | |

| N-09 | Nocardia brasiliensis | < 1 | |

| N-11 | Nocardia brasiliensis | < 1 | |

| N-13 | Nocardia brasiliensis | < 1 |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Certain quinoxaline derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoxaline derivatives, expressed as IC50 values for the inhibition of COX enzymes.

| Compound ID/Reference | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 13 | COX-2 | 0.46 | 66.11 | [1] |

| Compound 11 | COX-2 | 0.62 | 61.23 | [1] |

| Compound 5 | COX-2 | 0.83 | 48.58 | [1] |

| Compound 4a | COX-2 | 1.17 | 24.61 | [1] |

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This reaction can be carried out using various catalysts and reaction conditions to optimize the yield and purity of the final product.

General Synthetic Workflow for Quinoxaline Derivatives.

Procedure:

-

Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[2][6]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[6]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the quinoxaline derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds in rodents.[7][8]

Protocol:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: Administer the quinoxaline derivatives or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[7]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9] Many quinoxaline derivatives exert their anticancer effects by inhibiting VEGFR-2 signaling.

Inhibition of VEGFR-2 Signaling by Quinoxaline Derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[10] Dysregulation of the EGFR pathway is a common feature in many cancers, making it an attractive target for anticancer therapies.

Inhibition of EGFR Signaling by Quinoxaline Derivatives.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of bioactive compounds with significant therapeutic potential. Their broad spectrum of activity, coupled with their amenability to chemical modification, makes them attractive candidates for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions. The information presented in this technical guide highlights the key biological activities, quantitative data, and experimental methodologies relevant to the study of quinoxaline derivatives, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

N-Substituted Quinoxalines: A Comprehensive Technical Guide to their Research Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-substituted quinoxalines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential research applications of N-substituted quinoxalines, focusing on their synthesis, diverse biological activities, and mechanisms of action.

Core Biological Activities and Therapeutic Potential

N-substituted quinoxalines exhibit a broad spectrum of pharmacological properties, making them promising candidates for the development of new drugs targeting a range of diseases.[1] Their biological activities are significantly influenced by the nature and position of substituents on the quinoxaline core and the N-substituent.

Anticancer Activity

A primary focus of research on N-substituted quinoxalines has been their potential as anticancer agents.[2] These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, liver, and prostate.[3][4][5] The mechanisms underlying their antitumor effects are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.

Several N-substituted quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] For instance, certain derivatives act as dual inhibitors of the PI3K/mTOR signaling pathway, a frequently dysregulated pathway in many cancers.[7] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis. Another important target is the Apoptosis signal-regulated kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Inhibition of ASK1 by quinoxaline derivatives can modulate the downstream JNK and p38 MAPK signaling pathways, leading to the induction of apoptosis in cancer cells.[8]

Furthermore, some N-substituted quinoxalines have been shown to interfere with microtubule dynamics. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9] The induction of apoptosis is a common endpoint for the anticancer activity of these compounds, often mediated through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and caspases (-3 and -8), and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][10] Additionally, some derivatives have been identified as topoisomerase II inhibitors, enzymes that are crucial for DNA replication and repair. By inhibiting these enzymes, the compounds introduce DNA strand breaks, ultimately triggering apoptosis.[2][10]

Antimicrobial Activity

N-substituted quinoxalines also display significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[11] The antibacterial spectrum often covers both Gram-positive and Gram-negative bacteria.[12] The mechanism of their antimicrobial action is believed to involve the inhibition of essential cellular processes in microorganisms. For instance, some derivatives are thought to interfere with bacterial DNA gyrase, an enzyme analogous to topoisomerase II in eukaryotes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.[11]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various N-substituted quinoxaline derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of N-Substituted Quinoxalines (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | Human cancer cell lines | 0.19-0.51 | [9] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [4] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [4] |

| HepG2 (Liver) | 5.27 ± 0.72 | [4] | |

| A549 (Lung) | 6.91 ± 0.84 | [4] | |

| Hela (Cervical) | 6.38 ± 0.81 | [4] | |

| T-24 (Bladder) | 4.49 ± 0.65 | [4] | |

| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | [4] |

| HCT-116 (Colon) | 48 ± 8.79 | [4] | |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [4] |

| Compound 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9 - 80.9 | [4] |

| Compound 20 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 8.9 - 95.4 | [4] |

| Compound VIId | HCT116, HepG2, MCF-7 | Promising Activity | [5] |

| Compound VIIIa | HCT116, HepG2, MCF-7 | Promising Activity | [5] |

| Compound VIIIc | HCT116, HepG2, MCF-7 | Promising Activity | [5] |

| Compound VIIIe | HCT116, HepG2, MCF-7 | Promising Activity | [5] |

| Compound XVa | HCT116, HepG2, MCF-7 | 4.4, 5.3 (HCT116, MCF-7) | [5] |

| Compound 26e | ASK1 Inhibition | 0.03017 | [8] |

| Compound III | PC-3 (Prostate) | 4.11 | [13] |

| Compound IV | PC-3 (Prostate) | 2.11 | [13] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [14] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [14] |

| Compound 19b | Topoisomerase II Inhibition | 0.97 ± 0.1 | [15] |

| Compound 19c | Topoisomerase II Inhibition | 1.10 ± 0.1 | [15] |

| Compound 4 | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |

| Compound 5a | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |

| Compound 5b | Various cancer cell lines | 0.01 ± 0.001 to 0.06 ± 0.008 | [16] |

Table 2: Antimicrobial Activity of N-Substituted Quinoxalines (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [11] |

| Aspergillus flavus | 16 | [11] | |

| Compound 2d | Escherichia coli | 8 | [11] |

| Bacillus subtilis | 16 | [11] | |

| Compound 3c | Escherichia coli | 8 | [11] |

| Bacillus subtilis | 16 | [11] | |

| Compound 4 | Bacillus subtilis | 16 | [11] |

| Candida albicans | 3.9 | [16] | |

| Compound 6a | Bacillus subtilis | 16 | [11] |

| Compound 5p | Staphylococcus aureus | 4 | [12] |

| Bacillus subtilis | 8 | [12] | |

| Quinoxaline Derivative | MRSA | 1-4 | [17] |

| N-09 | Nocardia brasiliensis | < 0.06 | [18] |

Experimental Protocols

General Synthesis of N-Substituted Quinoxalines

A common and effective method for the synthesis of the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[19] Subsequent N-substitution can be achieved through various standard organic chemistry reactions.

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Solvent (e.g., ethanol, toluene)

-

Catalyst (optional, e.g., alumina-supported heteropolyoxometalates)[20]

Procedure:

-

Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

If using a catalyst, add it to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[20]

-

Upon completion, if a solid catalyst was used, remove it by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired quinoxaline derivative.[21]

-

The N-substitution can then be carried out using appropriate reagents and reaction conditions depending on the desired substituent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-substituted quinoxaline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted quinoxaline compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

N-substituted quinoxaline compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the N-substituted quinoxaline compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-substituted quinoxalines stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

PI3K/mTOR Signaling Pathway in Cancer

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. N-substituted quinoxalines that inhibit this pathway can effectively block these processes.

Caption: Inhibition of the PI3K/mTOR signaling pathway by N-substituted quinoxalines.

ASK1-Mediated Apoptosis Pathway

Inhibition of ASK1 by N-substituted quinoxalines can trigger apoptosis through the activation of downstream stress-activated protein kinases, JNK and p38 MAPK.

Caption: ASK1 inhibition by N-substituted quinoxalines leading to apoptosis.

Mitochondrial Apoptosis Pathway

Many N-substituted quinoxalines induce apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.

Caption: Induction of apoptosis via the mitochondrial pathway by N-substituted quinoxalines.

Topoisomerase II Inhibition

N-substituted quinoxalines can act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.

Caption: Mechanism of topoisomerase II inhibition by N-substituted quinoxalines.

Conclusion and Future Directions

N-substituted quinoxalines represent a highly promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their diverse mechanisms of action, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their structure-activity relationships and molecular targets will be crucial for the rational design of next-generation N-substituted quinoxaline-based drugs. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Exploration of N6-methylquinoxaline-5,6-diamine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral properties. Within this broad class of compounds, N6-methylquinoxaline-5,6-diamine represents a specific, yet underexplored, molecular entity. This technical guide aims to provide a comprehensive overview of this compound, drawing upon existing knowledge of closely related quinoxaline-5,6-diamine analogs to infer its potential synthesis, biological activities, and role in medicinal chemistry. Due to the limited publicly available data specifically on this compound, this paper will extrapolate information from the broader family of quinoxaline diamines to build a foundational understanding and guide future research.

Synthetic Strategies for Quinoxaline-5,6-diamines and their N-Alkylated Derivatives

The synthesis of the quinoxaline core typically involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For the specific case of quinoxaline-5,6-diamines, the starting material would be a suitably substituted benzene derivative.

A plausible synthetic route to this compound would likely commence with the synthesis of the parent quinoxaline-5,6-diamine, followed by a selective N-methylation.

Hypothetical Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: General Synthesis of Quinoxaline-5,6-diamine

A general procedure for the synthesis of the parent diamine is outlined below, based on common organic chemistry practices.

-

Reaction Setup: A solution of 1,2,4,5-tetraaminobenzene tetrahydrochloride in water is prepared.

-

Condensation: An aqueous solution of glyoxal (40% in water) is added dropwise to the tetraamine solution at room temperature.

-

pH Adjustment: The reaction mixture is neutralized by the slow addition of a base, such as sodium bicarbonate, until a precipitate is formed.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and then with a suitable organic solvent like ethanol.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure quinoxaline-5,6-diamine.

Potential Biological Activities and Mechanisms of Action

Potential Therapeutic Targets

| Target Class | Specific Examples | Potential Role of this compound |

| Kinases | Tyrosine Kinases, PI3K | Inhibition of signaling pathways involved in cell proliferation and survival. |

| Topoisomerases | Topoisomerase I/II | DNA intercalation and disruption of DNA replication, leading to apoptosis. |

| Microbial Enzymes | Dihydropteroate Synthase | Inhibition of folic acid synthesis in bacteria, resulting in antimicrobial activity. |

Hypothesized Signaling Pathway Inhibition

The introduction of a methyl group at the N6 position may influence the compound's binding affinity and selectivity for various biological targets. For instance, it could enhance interactions within the ATP-binding pocket of kinases or alter its DNA binding properties.

Caption: A potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.

Future Directions and Research Perspectives

The lack of specific data on this compound highlights a significant gap in the current understanding of quinoxaline medicinal chemistry. Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its analogs, followed by comprehensive structural and physicochemical characterization.

-

In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities. Quantitative assays (e.g., IC50, MIC) should be performed to establish its potency.

-

Mechanism of Action Studies: Elucidation of the molecular mechanism(s) through which this compound exerts its biological effects. This could involve enzyme inhibition assays, DNA binding studies, and analysis of its impact on key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N6-substituted and other quinoxaline-5,6-diamine derivatives to establish clear structure-activity relationships. This will guide the design of more potent and selective analogs.

Logical Workflow for Future Research

Caption: A proposed workflow for the investigation of this compound.

Conclusion

This compound stands as a molecule of interest at the frontier of medicinal chemistry. While direct experimental data remains elusive, the rich pharmacology of the quinoxaline class provides a strong rationale for its investigation. The synthetic strategies, potential biological activities, and proposed research workflows outlined in this guide are intended to serve as a foundational resource for scientists and researchers. The exploration of this and related compounds holds the promise of uncovering novel therapeutic agents with improved efficacy and selectivity, ultimately contributing to the advancement of drug discovery and development. Further empirical research is imperative to unlock the true potential of this compound in the landscape of modern medicine.

Quinoxaline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[1] Quinoxaline derivatives have garnered significant attention in drug discovery due to their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] This technical guide provides an in-depth review of recent advancements in the development of quinoxaline derivatives, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline-based compounds have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines.[4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. A significant number of these derivatives function as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[6][7][8]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[g]quinoxaline 3 | Breast (MCF-7) | 2.89 | [9] |

| Doxorubicin (Reference) | Breast (MCF-7) | 2.01 | [9] |

| Compound VIIIc | Colon (HCT116) | 2.5 | [10] |

| Compound VIIIc | Breast (MCF-7) | 9 | [10] |

| Compound XVa | Colon (HCT116) | 4.4 | [10] |

| Compound XVa | Breast (MCF-7) | 5.3 | [10] |

| Compound 11 | Breast (MCF-7) | 0.81 | [3] |

| Compound 11 | Liver (HepG2) | 1.93 | [3] |

| Compound 11 | Colon (HCT-116) | 2.91 | [3] |

| Compound 13 | Breast (MCF-7) | 0.95 | [3] |

| Compound 13 | Liver (HepG2) | 1.84 | [3] |

| Compound 13 | Colon (HCT-116) | 2.86 | [3] |

| Compound 1 (vs. NCI-H460) | Lung (NCI-H460) | 0.32 nM | [6] |

| Compound 1 (vs. SF-268) | Glioblastoma (SF-268) | 0.16 nM | [6] |

| Compound 5 (vs. HepG2) | Liver (HepG2) | 8.4 nM | [6] |

| ST4j (JAK2 inhibitor) | TF1 (Erythroleukemia) | 15.53 | [7] |

| ST4j (JAK3 inhibitor) | HEL (Erythroleukemia) | 17.90 | [7] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by quinoxaline-based anticancer agents.

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: JAK/STAT Signaling Pathway Inhibition.

Antimicrobial Activity of Quinoxaline Derivatives

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[11][12][13]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [4] |

| Compound 10 | Aspergillus flavus | 16 | [4] |

| Compound 2d | Escherichia coli | 8 | [4] |

| Compound 3c | Escherichia coli | 8 | [4] |

| Compound 2d | Bacillus subtilis | 16 | [4] |

| Compound 3c | Bacillus subtilis | 16 | [4] |

| Compound 4 | Bacillus subtilis | 16 | [4] |

| Compound 6a | Bacillus subtilis | 16 | [4] |

| Quinoxaline Derivative | MRSA | 1-4 | |

| Vancomycin (Reference) | MRSA | 1-4 | |

| Compound 4e | Aspergillus fumigatus | 0.24 | [14] |

| Compound 4e | Streptococcus pneumoniae | 0.12 | [14] |

Antiviral Activity of Quinoxaline Derivatives

Quinoxaline derivatives have also been investigated for their antiviral properties, with some compounds showing promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[15][16][17]